molecular formula C10H7ClN2O2 B13935600 4-Chloro-6-methyl-5-nitroquinoline CAS No. 145363-65-1

4-Chloro-6-methyl-5-nitroquinoline

Cat. No.: B13935600
CAS No.: 145363-65-1
M. Wt: 222.63 g/mol
InChI Key: CAHQMPRFOGXHBB-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-5-nitroquinoline is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in the fields of medicine, food, catalysts, dyes, materials, refineries, and electronics . The presence of a chlorine atom at the 4-position, a methyl group at the 6-position, and a nitro group at the 5-position of the quinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-5-nitroquinoline can be achieved through various methods. One common approach involves the reaction of 4-chloro-2-methyl-5-nitroaniline with suitable reagents under controlled conditions . The reaction typically involves the use of solvents such as alcohol and catalysts to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound often employs green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These approaches not only enhance the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-5-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methyl-5-nitroquinoline is unique due to the specific positioning of its substituents, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 4-position and the nitro group at the 5-position enhances its reactivity and potential as a therapeutic agent .

Properties

CAS No.

145363-65-1

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

4-chloro-6-methyl-5-nitroquinoline

InChI

InChI=1S/C10H7ClN2O2/c1-6-2-3-8-9(10(6)13(14)15)7(11)4-5-12-8/h2-5H,1H3

InChI Key

CAHQMPRFOGXHBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CN=C2C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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